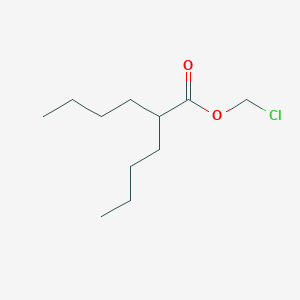
Chloromethyl 2-butylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 2-butylhexanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloromethyl group attached to the ester functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Chloromethylation Reaction:
-
Alternative Method:
Industrial Production Methods: The industrial production of chloromethyl 2-butylhexanoate typically involves the chloromethylation of 2-butylhexanoic acid using chloromethyl methyl ether and zinc chloride as a catalyst. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Major Products:
Amides: Formed by the reaction of chloromethyl 2-butylhexanoate with amines.
Alcohols: Formed by the reduction of the ester functionality.
Carboxylic Acids: Formed by the oxidation of the ester functionality
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Polymers: Chloromethyl 2-butylhexanoate can be used as a monomer or a building block in the synthesis of various polymers.
Biology:
Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: The compound can be used in the design of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of chloromethyl 2-butylhexanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to form covalent bonds with various nucleophiles, facilitating its use in bioconjugation and polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl methyl ether: Used in similar chloromethylation reactions but is more hazardous due to its carcinogenic properties.
Chloromethyl benzene: Another chloromethyl compound used in organic synthesis but with different reactivity and applications.
Uniqueness: Chloromethyl 2-butylhexanoate is unique due to its specific ester functionality combined with the chloromethyl group. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
89312-21-0 |
|---|---|
Molekularformel |
C11H21ClO2 |
Molekulargewicht |
220.73 g/mol |
IUPAC-Name |
chloromethyl 2-butylhexanoate |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-7-10(8-6-4-2)11(13)14-9-12/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
WOBUAGQWJQKJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)C(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
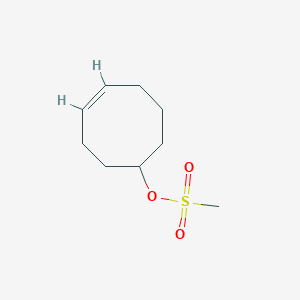
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
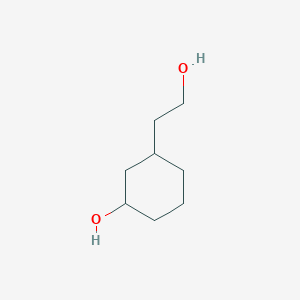
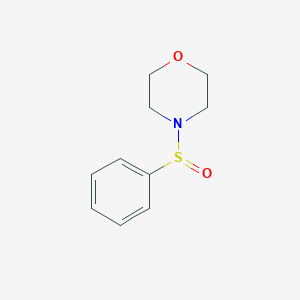
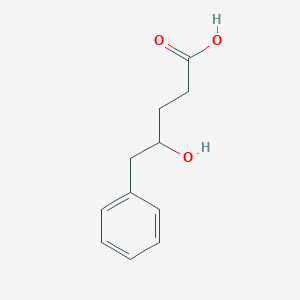
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
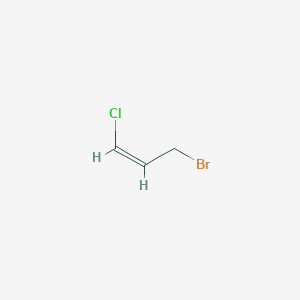
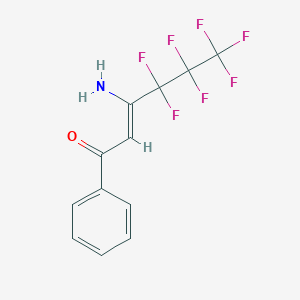
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
